molecular formula C7H12O2S B13588599 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans

2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans

Cat. No.: B13588599
M. Wt: 160.24 g/mol
InChI Key: RRSDEAPMFWBOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans is a chemical compound characterized by its unique cyclobutyl ring structure with a methylsulfanyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, cis: A stereoisomer with different spatial arrangement of atoms.

    2-[(1r,3s)-3-(Ethylsulfanyl)cyclobutyl]acetic acid: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

    2-[(1r,3s)-3-(Methylsulfanyl)cyclopropyl]acetic acid: Contains a cyclopropyl ring instead of a cyclobutyl ring.

Uniqueness

The uniqueness of 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans lies in its specific cyclobutyl ring structure and the presence of the methylsulfanyl group.

Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

2-(3-methylsulfanylcyclobutyl)acetic acid

InChI

InChI=1S/C7H12O2S/c1-10-6-2-5(3-6)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

RRSDEAPMFWBOHX-UHFFFAOYSA-N

Canonical SMILES

CSC1CC(C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.